molecular formula C16H15ClN2O2S B5400994 2-CHLORO-N-(4-ACETAMIDOPHENYL)-5-(METHYLSULFANYL)BENZAMIDE

2-CHLORO-N-(4-ACETAMIDOPHENYL)-5-(METHYLSULFANYL)BENZAMIDE

Cat. No.: B5400994
M. Wt: 334.8 g/mol
InChI Key: YCOHOJMPTRFHQR-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide is a chemical compound with a complex structure that includes a chloro group, an acetamido group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the chlorination of a suitable benzamide precursor, followed by the introduction of the acetamido and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or modify the acetamido group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-N-(4-acetamidophenyl)benzamide: Shares structural similarities but differs in the presence of an amino group instead of a methylsulfanyl group.

    2-Chloro-N-(4-acetamidophenyl)pyridine-4-carboxamide: Contains a pyridine ring instead of a benzamide core.

Uniqueness

2-Chloro-N-(4-acetamidophenyl)-5-(methylsulfanyl)benzamide is unique due to the combination of its chloro, acetamido, and methylsulfanyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloro-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10(20)18-11-3-5-12(6-4-11)19-16(21)14-9-13(22-2)7-8-15(14)17/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOHOJMPTRFHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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